molecular formula C22H7F35O2 B12732402 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate CAS No. 94158-63-1

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate

Cat. No.: B12732402
CAS No.: 94158-63-1
M. Wt: 968.2 g/mol
InChI Key: QOFPQLOFSZXYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate is a fluorinated acrylate compound. It is characterized by its long perfluorinated chain, which imparts unique properties such as high hydrophobicity and chemical resistance. This compound is often used in specialized coatings and materials due to its ability to repel water and resist chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate typically involves the reaction of a perfluorinated alcohol with acryloyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

CF3(CF2)17CH2OH+CH2=CHCOClCF3(CF2)17CH2OCOCH=CH2+HCl\text{CF}_3(\text{CF}_2)_{17}\text{CH}_2\text{OH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CF}_3(\text{CF}_2)_{17}\text{CH}_2\text{OCOCH}=\text{CH}_2 + \text{HCl} CF3​(CF2​)17​CH2​OH+CH2​=CHCOCl→CF3​(CF2​)17​CH2​OCOCH=CH2​+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate primarily undergoes polymerization reactions due to the presence of the acrylate group. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-withdrawing nature of the perfluorinated chain.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, UV light, or heat. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

    Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

Major Products

    Polymerization: Results in the formation of fluorinated polymers with high chemical resistance and hydrophobicity.

    Substitution: Leads to the formation of various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.

    Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility and resistance to biofouling.

    Medicine: Investigated for use in drug delivery systems and as a component in medical implants.

    Industry: Utilized in the production of high-performance coatings, sealants, and adhesives that require extreme chemical resistance and durability.

Mechanism of Action

The primary mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate is through its interaction with surfaces to form a hydrophobic and chemically resistant layer. The perfluorinated chain provides a low surface energy, which reduces the adhesion of water and other substances. This property is particularly useful in creating non-stick and anti-corrosive coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 2-(Perfluorohexyl)ethyl methacrylate

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl acrylate has a longer perfluorinated chain, which enhances its hydrophobic and chemical-resistant properties. This makes it particularly suitable for applications requiring extreme durability and resistance to harsh environments.

Properties

CAS No.

94158-63-1

Molecular Formula

C22H7F35O2

Molecular Weight

968.2 g/mol

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] prop-2-enoate

InChI

InChI=1S/C22H7F35O2/c1-2-5(58)59-4-3-6(23,24)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)18(46,47)20(50,51)19(48,49)17(44,45)15(40,41)13(36,37)11(32,33)9(28,29)7(25,21(52,53)54)22(55,56)57/h2H,1,3-4H2

InChI Key

QOFPQLOFSZXYPY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.